6-(9H-Fluoren-9-ylmethoxycarbonyl)-6-azaspiro[3.4]octane-2-carboxylic acid
Description
Properties
IUPAC Name |
6-(9H-fluoren-9-ylmethoxycarbonyl)-6-azaspiro[3.4]octane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO4/c25-21(26)15-11-23(12-15)9-10-24(14-23)22(27)28-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,15,20H,9-14H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVMCYPZZCJTREM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC12CC(C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(9H-Fluoren-9-ylmethoxycarbonyl)-6-azaspiro[3.4]octane-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the protection of the amine group with the Fmoc group, followed by the formation of the spirocyclic structure through a series of cyclization reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis equipment and rigorous purification steps, such as recrystallization and chromatography, to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
6-(9H-Fluoren-9-ylmethoxycarbonyl)-6-azaspiro[3.4]octane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines
Scientific Research Applications
6-(9H-Fluoren-9-ylmethoxycarbonyl)-6-azaspiro[3.4]octane-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound’s ability to protect amine groups makes it valuable in peptide synthesis, facilitating the creation of peptides and proteins for research and therapeutic purposes.
Medicine: Its unique structure and reactivity are explored for potential drug development, including as a scaffold for designing new pharmaceuticals.
Industry: The compound is used in the production of advanced materials, such as polymers and coatings, due to its stability and functional group compatibility.
Mechanism of Action
The mechanism of action of 6-(9H-Fluoren-9-ylmethoxycarbonyl)-6-azaspiro[3.4]octane-2-carboxylic acid involves its ability to act as a protecting group for amines. The Fmoc group can be selectively removed under mild conditions, allowing for the sequential construction of complex molecules. This property is particularly useful in solid-phase peptide synthesis, where the compound’s stability and ease of removal are critical for efficient synthesis.
Comparison with Similar Compounds
Comparison with Structural Analogues
Positional Isomers
Compound A : 5-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-5-azaspiro[3.4]octane-6-carboxylic Acid
- CAS : 2490406-75-0
- Key Differences :
- Fmoc group at the 5-aza position (vs. 6-aza in the original compound).
- Carboxylic acid at position 6 (vs. position 2).
- Implications :
Compound B : 6-[(9H-Fluoren-9-ylmethoxy)carbonyl]-6-azaspiro[3.4]octane-8-carboxylic Acid
Substituted Derivatives
Compound C : 6-(((9H-Fluoren-9-yl)methoxy)carbonyl)-8-fluoro-6-azaspiro[3.4]octane-8-carboxylic Acid
- CAS : 2137567-19-0
- Key Differences :
- Fluorine substituent at position 7.
Compound D : 6-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-2-hydroxy-6-azaspiro[3.4]octane-2-carboxylic Acid
Spiro Ring Variations
Compound E : 6-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-6-azaspiro[2.5]octane-1-carboxylic Acid
Functional Group Replacements
Compound F : tert-Butyl 4-sulfamoylpiperazine-1-carboxylate
- CAS : EN300-270437
- Key Differences :
- Boc (tert-butoxycarbonyl) protecting group (vs. Fmoc).
- Implications :
- Boc requires acidic deprotection (e.g., TFA), whereas Fmoc is base-labile. This difference dictates compatibility with synthetic strategies .
Biological Activity
6-(9H-Fluoren-9-ylmethoxycarbonyl)-6-azaspiro[3.4]octane-2-carboxylic acid is a complex organic compound notable for its unique spirocyclic structure and potential biological activity. With the molecular formula C23H23NO5 and a molecular weight of 393.4 g/mol, this compound has garnered interest in medicinal chemistry, particularly for its interactions with biological receptors and enzymes.
Structural Features
The compound features a fluorene moiety, which enhances its stability and biological activity. Key functional groups include:
- Carboxylic acid : Essential for reactivity and potential interactions.
- Hydroxyl group : Facilitates hydrogen bonding and electrostatic interactions critical for biological efficacy.
Biological Activity
Research indicates that 6-(9H-Fluoren-9-ylmethoxycarbonyl)-6-azaspiro[3.4]octane-2-carboxylic acid exhibits various biological activities, particularly in the following areas:
- Neurological Disorders : The compound has been explored as a building block for drug candidates targeting neurological conditions due to its ability to modulate specific biological pathways.
- Enzyme Modulation : Studies have shown that it can influence enzyme activities, potentially serving as an inhibitor or activator depending on the target.
- Receptor Interactions : The compound's structural characteristics allow it to engage in specific binding interactions with various receptors, which is crucial for understanding its mechanism of action.
Case Studies
Several studies have investigated the biological activity of compounds related to or derived from 6-(9H-Fluoren-9-ylmethoxycarbonyl)-6-azaspiro[3.4]octane-2-carboxylic acid:
Study 1: Antitubercular Activity
A series of derivatives based on the azaspiro structure were synthesized and tested against Mycobacterium tuberculosis. The results indicated potent inhibitory effects, with minimum inhibitory concentrations (MIC) as low as 0.016 μg/mL observed for some derivatives, showcasing the potential of spirocyclic compounds in combating tuberculosis .
Study 2: Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways related to cancer and diabetes. Its unique structure allows it to fit into enzyme active sites effectively, modulating their activity .
Comparative Analysis
To further understand the unique properties of 6-(9H-Fluoren-9-ylmethoxycarbonyl)-6-azaspiro[3.4]octane-2-carboxylic acid, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 6-Azaspiro[3.4]octane-2-carboxylic Acid | Lacks fluorenyl group | Simpler structure, lower molecular weight |
| 6-(Fluoren-9-yl)carboxylic Acid | Contains fluorenyl but no spirocyclic structure | More straightforward synthesis |
| 1-Azabicyclo[2.2.2]octane Derivatives | Different bicyclic structure | Potentially different pharmacological profiles |
This table illustrates how the spirocyclic nature of 6-(9H-Fluoren-9-ylmethoxycarbonyl)-6-azaspiro[3.4]octane-2-carboxylic acid contributes to its distinctive properties and potential applications in medicinal chemistry.
The mechanism of action involves specific interactions with molecular targets such as enzymes and receptors:
- Binding Affinity : The spiro structure enhances binding affinity due to geometric compatibility with target sites.
- Biochemical Pathway Modulation : Depending on the interaction, this compound can either inhibit or activate various biochemical pathways, influencing disease processes.
Q & A
Q. What are the recommended methods for synthesizing 6-(9H-fluoren-9-ylmethoxycarbonyl)-6-azaspiro[3.4]octane-2-carboxylic acid?
Synthesis typically involves spiro ring formation followed by Fmoc protection. Key steps include:
- Spirocyclic backbone construction : Cyclization via intramolecular alkylation or ring-closing metathesis to form the spiro[3.4]octane scaffold .
- Carboxylic acid functionalization : Introduction of the carboxylic acid group at position 2 via hydrolysis of a nitrile or ester intermediate .
- Fmoc protection : Reaction with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under basic conditions (e.g., NaHCO₃/DMF) to protect the secondary amine .
- Purification : Use reversed-phase HPLC or column chromatography to isolate the product (≥95% purity) .
Q. How should this compound be stored to ensure stability?
Q. What solvents are compatible with this compound for in vitro assays?
Q. What safety precautions are required during handling?
- Personal protective equipment (PPE) : Gloves, lab coat, and goggles. Use fume hoods to avoid inhalation .
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
- Toxicity : Limited acute toxicity data; assume mutagenic potential due to Fmoc group .
Advanced Research Questions
Q. How can the pKa of the carboxylic acid group be experimentally determined, and what deviations arise from computational models?
- Potentiometric titration : Dissolve the compound in aqueous ethanol (20% v/v) and titrate with standardized NaOH. The pKa of spiro[3.4]octane-2-carboxylic acid derivatives ranges from 3.8–4.5 .
- Computational challenges : The Kirkwood-Westheimer (K-W) model underestimates pKa by ~0.5 units due to cavity shape assumptions (spherical vs. ellipsoidal). Molecular dynamics simulations improve accuracy by accounting for spiro ring rigidity .
Q. How does the spirocyclic structure influence deuterium exchange kinetics at adjacent positions?
- Base-catalyzed exchange : In D₂O/NaOD, deuterium incorporation at C5/C7 of the spiro ring is monitored via ¹H-NMR. The trans-isomer exhibits faster exchange (k = 0.12 min⁻¹) than cis (k = 0.08 min⁻¹) due to steric hindrance differences .
- Mechanistic insight : Transition-state stabilization via hydrogen bonding with the carboxylate group enhances exchange rates in less sterically crowded conformers .
Q. What crystallographic strategies resolve structural ambiguities in Fmoc-protected spirocycles?
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. SHELXT (intrinsic phasing) or SHELXD (dual-space methods) are preferred for solving small-molecule structures .
- Refinement : SHELXL refines anisotropic displacement parameters and validates hydrogen bonding. Expect R1 values <5% for high-resolution (<1.0 Å) datasets .
Q. How can conflicting solubility data (e.g., DMSO vs. ethanol) be reconciled for assay optimization?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
